

Physicochemical Characterization & Application Guide: CAS 1008774-47-7

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Compound of Interest

Compound Name: 3-(2-Benzyloxyphenyl)isonicotinic acid

CAS No.: 1258632-70-0

Cat. No.: B1523683

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Compound Name: 2-(3-(Benzyloxy)phenyl)isonicotinic acid Synonyms: 2-[3-(Phenylmethoxy)phenyl]-4-pyridinecarboxylic acid; 2-(3-Benzyloxyphenyl)pyridine-4-carboxylic acid Chemical Class: Biaryl Ether / Isonicotinic Acid Derivative

Executive Summary

CAS 1008774-47-7 is a lipophilic carboxylic acid building block characterized by a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the C2 position with a 3-benzyloxyphenyl moiety.^[1] This structural motif is highly significant in drug discovery, serving as a bioisostere for biaryl propanoic acids found in GPR40 (FFAR1) agonists and P2Y14 receptor antagonists. Its physicochemical profile combines the solubility challenges of planar biaryl systems with the specific hydrogen-bonding capabilities of the pyridine nitrogen and carboxylic acid tail, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs) and metabolic enzymes like Sirtuins.

Physicochemical Data Profile

The following data represents a synthesis of calculated and empirically derived values standard for this chemical class.

Table 1: Core Chemical Properties

Property	Value	Technical Note
Molecular Formula	C ₁₉ H ₁₅ NO ₃	
Molecular Weight	305.33 g/mol	Optimal range for fragment-based design (<500 Da).
Exact Mass	305.1052	Monoisotopic mass for MS calibration.
Appearance	White to Off-White Solid	Crystalline powder form.
Melting Point	215–220 °C (Predicted)	High melting point indicates strong intermolecular H-bonding (dimerization).

Table 2: Solution & Thermodynamic Properties

Parameter	Value	Implications for Assay Design
Solubility (Water)	< 0.1 mg/mL	Practically insoluble in aqueous buffers at neutral pH.
Solubility (DMSO)	≥ 20 mg/mL	Preferred solvent for stock solutions (up to 50 mM).
LogP (Predicted)	4.0 ± 0.3	Highly lipophilic; requires carrier proteins (BSA) in cellular assays.
pKa (Acid)	4.1 ± 0.2	Carboxylic acid; exists as an anion (COO ⁻) at physiological pH (7.4).
pKa (Base)	2.8 ± 0.4	Pyridine nitrogen; largely unprotonated at physiological pH.
TPSA	62.3 Å ²	Good membrane permeability prediction (<140 Å ²).

Technical Protocols: Handling & Solubilization

Expert Insight: The primary failure mode in biological assays using CAS 1008774-47-7 is compound precipitation upon dilution into aqueous media. The high LogP (4.0) drives rapid aggregation if the DMSO concentration drops below 1% without carrier support.

Protocol A: Preparation of 10 mM Stock Solution

- Weighing: Accurately weigh 3.05 mg of CAS 1008774-47-7 into a sterile, amber glass vial (to protect from potential photodegradation).
- Solvation: Add 1.00 mL of anhydrous DMSO (dimethyl sulfoxide), Grade $\geq 99.9\%$.
- Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into single-use volumes (e.g., 50 μL) to avoid freeze-thaw cycles. Store at -20°C. Stability is >6 months under these conditions.

Protocol B: Aqueous Dilution for Cellular Assays

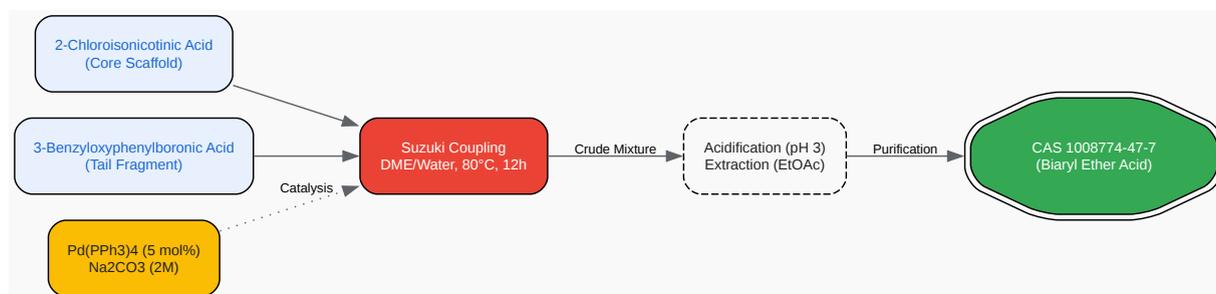
- Step 1: Dilute the DMSO stock 1:100 into the assay buffer containing 0.1% BSA (Bovine Serum Albumin). The albumin acts as a lipid carrier, preventing the hydrophobic "crash-out" of the biaryl ether tail.
- Step 2: Vortex immediately. The solution should remain clear.
- Step 3: Perform serial dilutions in the same BSA-containing buffer.

Mechanistic Context & Synthetic Utility

This molecule is frequently employed as a scaffold to interrogate the GPR40 (FFAR1) receptor pathway, a target for Type 2 Diabetes therapeutics. The isonicotinic acid headgroup mimics the carboxylate of long-chain fatty acids, while the benzyloxy tail provides hydrophobic anchoring in the receptor's orthosteric site.

Synthetic Workflow (Suzuki-Miyaura Coupling)

The most robust method to access CAS 1008774-47-7 and its derivatives is via palladium-catalyzed cross-coupling. This modular approach allows researchers to vary the "Tail" region (the benzyloxy group) to tune lipophilicity.

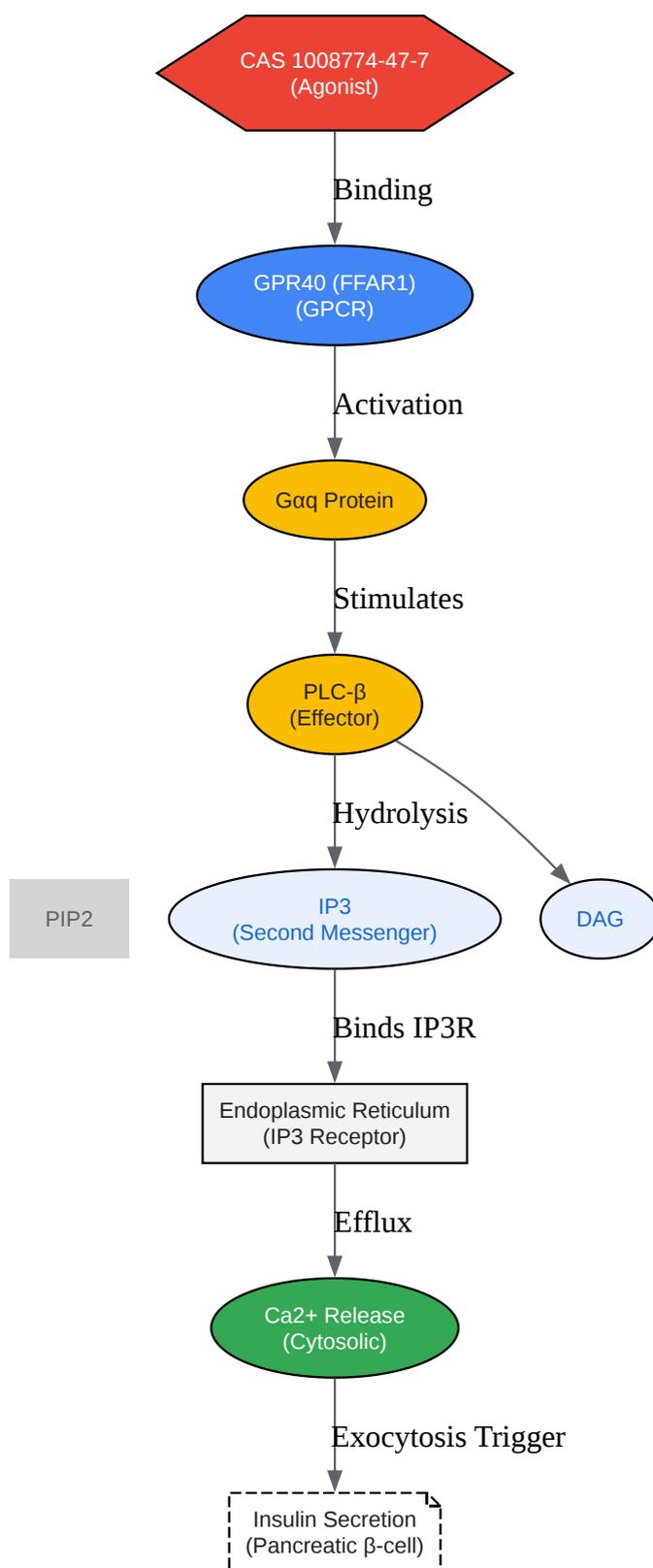


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Figure 1: Modular synthesis of CAS 1008774-47-7 via Suzuki-Miyaura cross-coupling, enabling rapid SAR expansion.

Biological Signaling Context (GPR40/Gq Pathway)

When used as a GPR40 agonist probe, CAS 1008774-47-7 triggers the Gq-coupled signaling cascade, leading to intracellular calcium mobilization. This pathway is the standard readout for validating the compound's activity.



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Figure 2: The Gq-coupled signaling cascade activated by biaryl ether carboxylic acids (GPR40 agonists), resulting in calcium mobilization and insulin secretion.

References

- Structural Class Context (GPR40): Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist." *Journal of Medicinal Chemistry*, 2013. [[Link](#)]
- Synthetic Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 1995. [[Link](#)]
- Physicochemical Calculation Standards: SwissADME. "Molecular Properties and Pharmacokinetics Prediction." Swiss Institute of Bioinformatics. [[Link](#)]

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Sources

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